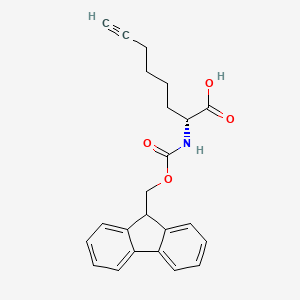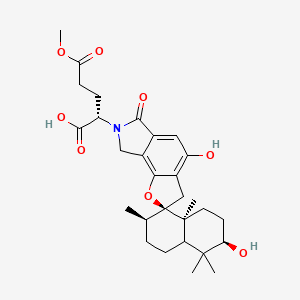
Stachybotrin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stachybotrin E is a phenylspirodrimane compound isolated from the deep-sea fungus Stachybotrys sp. This compound has garnered attention due to its unique structure and potential biological activities, particularly in reversing multidrug resistance in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stachybotrin E is typically isolated from natural sources, specifically from the deep-sea fungus Stachybotrys sp. The isolation process involves extensive NMR data and mass spectroscopic analysis to determine the structure and purity of the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes from the fungus Stachybotrys sp .
Analyse Chemischer Reaktionen
Types of Reactions: Stachybotrin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce different functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Wissenschaftliche Forschungsanwendungen
Stachybotrin E has several scientific research applications, including:
Chemistry: Used as a model compound to study phenylspirodrimane structures and their reactivity.
Wirkmechanismus
Stachybotrin E exerts its effects by interacting with specific molecular targets and pathways involved in multidrug resistance. The compound increases the intracellular concentration of substrate anticancer drugs, thereby enhancing their efficacy. This mechanism is believed to be related to the inhibition of ABC transporters, which actively pump out chemotherapy drugs from cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Stachybotrin H
- Stachybotrylactam
- Stachybotrylactam acetate
- α-Acetoxystachybotrylactam acetate
Comparison: Stachybotrin E is unique among phenylspirodrimanes due to its specific structure and the ability to reverse multidrug resistance in cancer cells. While other similar compounds like Stachybotrin H and Stachybotrylactam also exhibit biological activities, this compound’s effectiveness in overcoming drug resistance sets it apart .
Eigenschaften
Molekularformel |
C29H39NO8 |
|---|---|
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C29H39NO8/c1-15-6-8-21-27(2,3)22(32)10-11-28(21,4)29(15)13-17-20(31)12-16-18(24(17)38-29)14-30(25(16)34)19(26(35)36)7-9-23(33)37-5/h12,15,19,21-22,31-32H,6-11,13-14H2,1-5H3,(H,35,36)/t15-,19+,21?,22-,28+,29-/m1/s1 |
InChI-Schlüssel |
KWODKFGSLAULOG-JBIKXYLQSA-N |
Isomerische SMILES |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCC(=O)OC)C(=O)O)O)(CC[C@H](C2(C)C)O)C |
Kanonische SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCC(=O)OC)C(=O)O)O)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


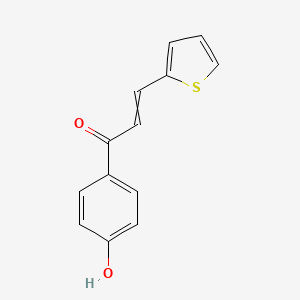
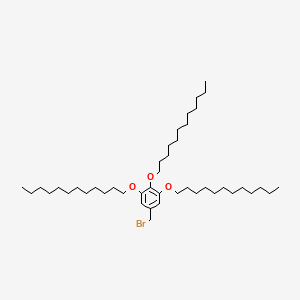
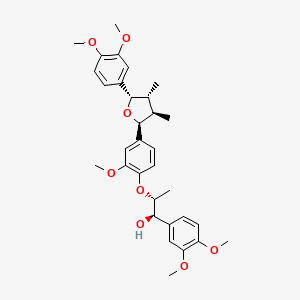
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)


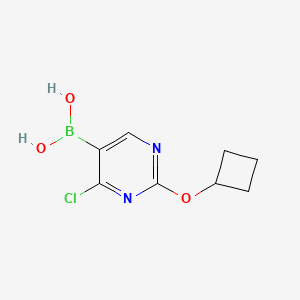


![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)


![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)
